2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.229. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Studies
One key application of derivatives of 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole is in the field of antimicrobial research. For instance, compounds synthesized from 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, a derivative, have been tested for antimicrobial activity (Khairwar, Mishra, & Singh, 2021). Another study synthesized various compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, evaluating their antioxidant and antimicrobial activities, showcasing the versatility of this chemical structure in medicinal chemistry (Bassyouni et al., 2012).
Anti-Diabetic Studies
A study on benzimidazole-pyrazoline hybrid molecules revealed their potential in anti-diabetic applications. These compounds, synthesized through a multi-step reaction involving 2-chloromethyl-1H-benzo[d]imidazole, showed significant α-glucosidase inhibition activity, indicating their potential use in diabetes treatment (Ibraheem et al., 2020).
Synthesis Methods
Developing efficient synthesis methods for compounds like 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole is also a significant area of research. A study demonstrated a simple, efficient, and environmentally friendly method for synthesizing these derivatives, contributing to the ease of production for potential pharmaceutical applications (Srinivas & Koya, 2020).
Antitumor Activities
Derivatives of this compound have shown promise in antitumor applications. For example, synthesized benzimidazoles exhibited significant activity against various cancer cell lines, indicating their potential as antitumor agents (Abonía et al., 2011).
Anti-Obesity Activity
These compounds have also been investigated for their potential anti-obesity activity. A study on N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as pancreatic lipase inhibitors found promising results, suggesting these compounds could be used in treating obesity (Unnisa et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole may also interact with various biological targets.
Mode of Action
It can be inferred from related studies that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Related compounds such as indole derivatives have been found to possess various biological activities, suggesting that this compound may also influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s lipophilicity may be adjusted to address potential issues with cytochrome p450 direct inhibition .
Result of Action
Related compounds have shown antiproliferative activities against human cancer cell lines , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can be influenced by the tautomeric and conformational preferences of the pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These activities suggest that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can undergo a variety of reactions, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazoles can form both linear and cyclic oligomers in solution, depending on the type of solvent . This suggests that the effects of this compound could change over time depending on the conditions of the experiment .
Dosage Effects in Animal Models
Some pyrazole derivatives have been shown to be safe and well-tolerated by mice when treated with certain dosages .
Transport and Distribution
The lipophilicity of pyrazole derivatives can be modulated to resolve issues related to direct inhibition of cytochrome P450 enzymes .
Subcellular Localization
It is known that some pyrazole derivatives can add a myristoyl group to the N-terminal glycine residue of certain cellular proteins .
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-6-10(14-15)11-12-8-4-2-3-5-9(8)13-11/h2-7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBJPSVLAKIEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.